molecular formula C8H14O2 B13611655 4,4-Dimethoxy-3,3-dimethylbut-1-yne

4,4-Dimethoxy-3,3-dimethylbut-1-yne

Cat. No.: B13611655
M. Wt: 142.20 g/mol
InChI Key: PCRXCEKCKUARNA-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of two methoxy groups and a triple bond within its structure

Preparation Methods

The synthesis of 4,4-Dimethoxy-3,3-dimethylbut-1-yne typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of 3,3-dimethylbut-1-yne with methanol in the presence of a strong base, such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4,4-Dimethoxy-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide in acetone.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Dimethoxy-3,3-dimethylbut-1-yne is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and advanced materials.

    Biology: The compound’s derivatives may be used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors or activators.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,4-Dimethoxy-3,3-dimethylbut-1-yne exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the triple bond and methoxy groups, which can participate in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

4,4-Dimethoxy-3,3-dimethylbut-1-yne can be compared with similar compounds such as:

    4-Benzyloxy-3,3-dimethylbut-1-yne: Similar in structure but with a benzyloxy group instead of methoxy groups, leading to different reactivity and applications.

    3,3-Dimethyl-1-butyne: Lacks the methoxy groups, resulting in different chemical properties and uses.

    4,4’-Dimethoxy-3,3’-di(adamant-1-yl)biphenyl: A more complex structure with additional functional groups, used in specialized applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethoxy-3,3-dimethylbut-1-yne

InChI

InChI=1S/C8H14O2/c1-6-8(2,3)7(9-4)10-5/h1,7H,2-5H3

InChI Key

PCRXCEKCKUARNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C(OC)OC

Origin of Product

United States

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